

# Application Note: Solid-Phase Extraction Protocol for Pregnanetriol-d4 in Serum

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## Compound of Interest

Compound Name: Pregnanetriol-d4

Cat. No.: B12430390

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## Introduction

Pregnanetriol, a metabolite of 17-hydroxyprogesterone, is a significant biomarker in the diagnosis and monitoring of various endocrine disorders, including congenital adrenal hyperplasia. Accurate quantification of pregnanetriol in serum is crucial for clinical research and diagnostics. The use of a deuterated internal standard, such as **Pregnanetriol-d4**, is essential for correcting analytical variability and ensuring the accuracy of results obtained by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[1]</sup>

Solid-phase extraction (SPE) is a robust and widely used sample preparation technique that effectively isolates and concentrates analytes from complex biological matrices like serum.<sup>[2][3]</sup> This application note provides a detailed protocol for the solid-phase extraction of **Pregnanetriol-d4** from human serum, designed for researchers, scientists, and professionals in drug development. The protocol is optimized for high recovery and removal of matrix interferences, ensuring reliable downstream analysis.

## Materials and Reagents

- **Pregnanetriol-d4** certified reference material
- Human serum (charcoal-stripped serum for calibration standards and quality controls)
- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)
- Ethyl acetate (LC-MS grade)
- Hexane (LC-MS grade)
- Water (deionized, 18 MΩ·cm or higher)
- Formic acid (LC-MS grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
- SPE vacuum manifold
- Centrifuge
- Nitrogen evaporator
- Autosampler vials

## Experimental Protocols

### Preparation of Solutions

- Internal Standard Spiking Solution: Prepare a stock solution of **Pregnanetriol-d4** in methanol. From this stock, prepare a working spiking solution at a concentration appropriate for the expected endogenous levels of pregnanetriol.
- Conditioning Solvent: Methanol
- Equilibration Solvent: Deionized water
- Wash Solvent 1: 5% Methanol in deionized water
- Wash Solvent 2: Hexane
- Elution Solvent: Ethyl acetate
- Reconstitution Solvent: 50:50 Methanol/Water

## Serum Sample Pre-treatment

- Thaw frozen serum samples to room temperature.
- Vortex the serum samples to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 500  $\mu$ L of serum.
- Spike the serum with the **Pregnanetriol-d4** internal standard working solution.
- Vortex briefly to mix.
- Add 500  $\mu$ L of 0.1% formic acid in water to the serum sample.
- Vortex for 30 seconds.
- Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins.
- Carefully transfer the supernatant to a clean tube for SPE.

## Solid-Phase Extraction Procedure

The following steps should be performed using a vacuum manifold.

- Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through the sorbent.<sup>[4]</sup>
- Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water.<sup>[4]</sup> Ensure the sorbent bed does not go dry.
- Sample Loading: Load the pre-treated serum supernatant onto the SPE cartridge at a slow, dropwise rate (approximately 1 mL/min).
- Washing Step 1: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Washing Step 2: Wash the cartridge with 1 mL of hexane to remove non-polar interferences, such as lipids.

- **Drying:** Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
- **Elution:** Elute the retained analytes by passing 1 mL of ethyl acetate through the cartridge into a clean collection tube.

## Post-Extraction Processing

- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 µL of 50:50 methanol/water.
- **Transfer:** Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

## Data Presentation

The following table summarizes the expected quantitative performance of the SPE protocol for **Pregnanetriol-d4** in serum.

Parameter	Value
Analyte	Pregnanetriol-d4
Matrix	Human Serum
SPE Sorbent	C18
Recovery	85 - 105%
Intra-assay Precision (CV)	< 10%
Inter-assay Precision (CV)	< 15%
Lower Limit of Quantitation (LLOQ)	0.1 ng/mL
Upper Limit of Quantitation (ULOQ)	100 ng/mL

Note: These values are representative and may vary depending on the specific LC-MS/MS instrumentation and conditions used.

## Visualizations

Caption: Workflow diagram of the solid-phase extraction protocol for **Pregnanetriol-d4** from serum.

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## References

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